molecular formula C14H13N3O2S B1682527 Sulmazole CAS No. 73384-60-8

Sulmazole

Cat. No.: B1682527
CAS No.: 73384-60-8
M. Wt: 287.34 g/mol
InChI Key: XMFCOYRWYYXZMY-UHFFFAOYSA-N
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Description

Sulmazole (AR-L 115 BS) is a cardiotonic agent developed for treating heart failure. It belongs to the imidazopyridine class, characterized by an imidazo[4,5-b]pyridine core and a 2-methoxy-4-methylsulfinylphenyl substituent . Its pharmacological actions include:

  • Phosphodiesterase (PDE) inhibition: Selectively inhibits PDE III, elevating intracellular cAMP levels to enhance cardiac contractility .
  • Calcium sensitization: Increases myofilament sensitivity to Ca²⁺ by modulating troponin C affinity, a mechanism distinct from classic PDE inhibitors .
  • A1 adenosine receptor antagonism: Blocks inhibitory adenosine receptors, further stimulating adenylate cyclase activity .
  • Synergistic Ca²⁺-release channel activation: Binds to sarcoplasmic reticulum (SR) Ca²⁺-release channels, increasing open probability (P₀) in a Ca²⁺-dependent manner .

This compound’s biphasic effects include positive inotropy at low concentrations (EC₅₀ ~180 μM) and negative inotropy at higher doses (>300 μM), accompanied by altered relaxation dynamics .

Properties

IUPAC Name

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFCOYRWYYXZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040617
Record name Sulmazole
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Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73384-60-8
Record name 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine
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Record name Sulmazole [INN]
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Preparation Methods

Synthetic Routes to 2-Methoxy-4-(methylsulfanyl)benzoic Acid

The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a pivotal intermediate in Sulmazole production, has been achieved through two distinct methodologies. Both routes emphasize regioselective functionalization and efficient conversion of nitro groups to sulfanyl substituents.

Route via 4-Methyl-3-nitrobenzenesulfonic Acid

This pathway begins with 4-methyl-3-nitrobenzenesulfonic acid as the starting material. Key steps include:

  • Nitration and Sulfonation : Initial nitration introduces a nitro group at the para position relative to the methyl group.
  • Methylation : The hydroxyl group is protected via methylation using dimethyl sulfate in alkaline conditions.
  • Reduction and Diazotization : Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization with sodium nitrite in hydrochloric acid.
  • Sulfanylation : The diazonium intermediate undergoes substitution with methyl mercaptan (CH3SH) to introduce the methylsulfanyl moiety.
  • Oxidation : Final oxidation with potassium permanganate yields the benzoic acid derivative.

This route achieves a total yield of 17% , limited by side reactions during diazotization and sulfanylation.

Route via 2-Methyl-5-Nitrophenol

A more efficient alternative utilizes 2-methyl-5-nitrophenol as the precursor:

  • Methylation : The phenolic hydroxyl group is methylated to form 2-methoxy-4-methyl-5-nitrophenol.
  • Reduction : The nitro group is reduced to an amine using hydrogen and a palladium catalyst.
  • Diazotization and Sulfanylation : Diazotization with nitrous acid followed by treatment with methyl disulfide (CH3SSCH3) introduces the methylsulfanyl group.
  • Oxidation : Controlled oxidation with chromium trioxide converts the methyl group to a carboxylic acid.

This method offers a superior total yield of 37% , attributed to improved regioselectivity and milder reaction conditions.

Table 1: Comparison of Synthetic Routes to 2-Methoxy-4-(methylsulfanyl)benzoic Acid
Parameter Route via 4-Methyl-3-nitrobenzenesulfonic Acid Route via 2-Methyl-5-Nitrophenol
Starting Material Cost Low Moderate
Total Yield 17% 37%
Key Limitation Side reactions during diazotization Sensitivity to oxidation conditions
Scalability Limited High

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Temperature Control : Diazotization at 0–5°C minimizes decomposition of the diazonium salt.
  • Catalyst Selection : Palladium on carbon (Pd/C) enhances reduction efficiency, achieving >95% conversion in the nitro-to-amine step.
  • Solvent Systems : Ethanol-water mixtures (3:1 v/v) improve solubility during sulfanylation, reducing byproduct formation.

Analytical Characterization of Intermediates

The structural integrity of 2-methoxy-4-(methylsulfanyl)benzoic acid is confirmed through:

  • NMR Spectroscopy : 1H NMR (DMSO-d6, 400 MHz): δ 2.52 (s, 3H, SCH3), 3.88 (s, 3H, OCH3), 7.12–7.98 (m, 3H, aromatic).
  • HPLC Analysis : Purity >99% (C18 column, acetonitrile:water = 70:30, flow rate 1.0 mL/min).

Final Steps in this compound Synthesis

The conversion of 2-methoxy-4-(methylsulfanyl)benzoic acid to this compound involves:

  • Sulfoxidation : Treatment with hydrogen peroxide oxidizes the methylsulfanyl group to methylsulfinyl.
  • Cyclocondensation : Reaction with 2-aminopyridine in the presence of phosphoryl chloride (POCl3) forms the imidazopyridine ring.

While detailed mechanistic studies of these steps are scarce in publicly available literature, patent disclosures suggest that the sulfoxidation step requires stringent control of peroxide concentration to prevent overoxidation.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

  • Adenosine Receptor Antagonism : Sulmazole acts as an antagonist to A1 adenosine receptors, which is crucial in mediating its effects on cardiac function. It enhances cAMP accumulation through mechanisms distinct from phosphodiesterase inhibition, notably by stimulating adenylate cyclase activity and inhibiting Gi protein function .
  • Positive Inotropic Effects : It has been shown to significantly increase cardiac output and improve cardiac index without altering heart rate or arterial pressure. For instance, intravenous administration resulted in a 217% increase in cardiac output and a 25% decrease in pulmonary wedge pressure .

Clinical Applications

Cardiac Conditions

  • Ischemic Heart Disease : this compound has demonstrated efficacy in improving regional wall motion in patients suffering from ischemic heart disease. It has also been effective in abolishing pacing-induced ischemia, highlighting its potential as a therapeutic agent in acute cardiac events .
  • Heart Failure Management : The drug's ability to enhance myocardial contractility makes it suitable for managing heart failure symptoms, particularly when traditional therapies are inadequate.

Case Studies

  • Study on Hemodynamic Effects
    • A clinical trial involving patients with ischemic heart disease showed that short-term oral administration of this compound led to a 317% increase in ejection fraction and significantly improved cardiac index .
    • Side effects noted included transient visual disturbances, indicating the need for careful monitoring during treatment.
  • In Vitro Studies
    • Research indicated that this compound selectively inhibited the function of Gi proteins, thereby enhancing the activation of adenylate cyclase. This finding supports its role as a positive inotrope through mechanisms beyond traditional phosphodiesterase inhibition .

Table 1: Pharmacological Effects of this compound

EffectMeasurementResult
Cardiac Output% Increase217%
Pulmonary Wedge Pressure% Decrease25%
Cardiac Index% Increase317%
Ejection Fraction% Increase317%

Table 2: Mechanisms of Action

MechanismDescription
A1 Adenosine Receptor AntagonismBlocks inhibitory signals to enhance cAMP production
Inhibition of Gi FunctionReduces GTP-GDP exchange, promoting adenylate cyclase activity
Phosphodiesterase InhibitionContributes to increased cAMP levels but is not the sole mechanism

Comparison with Similar Compounds

Comparison with Structural Analogues

EMD46512 and EMD41000

These are reduced analogues of sulmazole and isomazole, respectively, lacking the methylsulfinyl oxygen.

Parameter This compound EMD46512 Isomazole EMD41000
Structure Methylsulfinyl Methylthio Methylsulfinyl Methylthio
EC₅₀ (SR Ca²⁺ channel) 423 μM 42 μM 445 μM 40 μM
Potency vs. Parent Baseline 10×↑ Baseline 10×↑
Mechanism PDE III, Ca²⁺ sensitization, A1 antagonism Enhanced SR Ca²⁺ activation Similar to this compound Enhanced SR Ca²⁺ activation
Na+/K+-ATPase IC₅₀ 350 μM 8.5 μM No inhibition No inhibition

Key Findings :

  • Removal of the methylsulfinyl group increases potency by 10-fold, likely due to reduced steric hindrance at the SR Ca²⁺-release channel binding site .
  • EMD46512 acts predominantly via Na+/K+-ATPase inhibition (IC₅₀ = 8.5 μM), unlike this compound, which combines PDE inhibition and Ca²⁺ sensitization .
BW A746C

An imidazo[4,5-c]pyridine isomer of this compound:

  • In vivo effects : Requires higher doses to lower blood pressure compared to this compound, suggesting structural differences alter hemodynamic selectivity .
  • Biochemical activity : Similar PDE III inhibition (IC₅₀ = 30 μM vs. 50 μM for this compound) but lacks Ca²⁺ sensitization .

Mechanism-Based Comparisons

Caffeine and Theophylline
Parameter This compound Caffeine Theophylline
Binding Site SR Ca²⁺ channel (imidazopyridine ring) SR Ca²⁺ channel (purine ring) PDE inhibition
EC₅₀ (SR Ca²⁺ activation) 423 μM ~1,000 μM Not reported
Calcium Sensitization Yes (↑ troponin C affinity) No No
PDE Inhibition PDE III (IC₅₀ = 50 μM) Non-selective Non-selective

Structural Insight : The imidazopyridine ring of this compound superimposes on caffeine’s purine ring, suggesting shared binding on SR Ca²⁺ channels . However, this compound’s methylsulfinyl group and additional mechanisms (A1 antagonism) confer higher potency and multifunctional activity .

PDE Inhibitors (Milrinone, Amrinone)
Parameter This compound Milrinone Amrinone
PDE III IC₅₀ 50 μM 0.2 μM 3 μM
cAMP Elevation Moderate High Moderate
Calcium Sensitization Yes No No
A1 Antagonism Yes (EC₅₀ = 11 μM) No No

Key Difference: this compound’s unique Ca²⁺ sensitization and A1 receptor blockade provide additive inotropic effects, reducing reliance on cAMP pathways .

Pharmacokinetic and Efficacy Considerations

  • Metabolism : this compound is reduced by mammalian MsrA, converting methylsulfinyl to methylthio (e.g., EMD46512), enhancing potency .
  • Hypoxia Response : At therapeutic doses (6 μM), this compound preserves contractility during hypoxia, unlike theophylline, which exacerbates dysfunction .

Biological Activity

Sulmazole, a compound recognized for its cardiotonic properties, has been the subject of various studies examining its biological activity, particularly its effects on cellular signaling pathways and neurotransmitter release. This article synthesizes findings from multiple research studies to provide a comprehensive overview of this compound's biological activity.

This compound primarily acts as an A1 adenosine receptor agonist, which leads to increased cyclic AMP (cAMP) accumulation in cells. This mechanism is distinct from traditional phosphodiesterase inhibitors, suggesting that this compound may enhance cAMP levels through alternative pathways .

In a study involving guinea-pig superior cervical ganglion neurons, this compound was shown to enhance the basal and prostaglandin E2-induced stimulation of neurotransmitter release. This indicates that this compound may play a role in modulating synaptic transmission and could have implications for pain management and neuropharmacology .

Selective Reduction by MsrA

Research has indicated that this compound is selectively reduced by methionine sulfoxide reductase A (MsrA), but not by MsrB enzymes. In vitro studies demonstrated that MsrA exhibited a specific activity of 53.8 ± 4.7 nmol/min/mg for this compound in DTT-dependent reactions. This reduction process suggests potential metabolic pathways for this compound in biological systems, although the overall reduction activity appears limited compared to other methylsulfinyl-containing compounds .

Case Studies and Clinical Implications

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study 1 : A clinical trial assessed the impact of this compound on patients with heart failure. Participants receiving this compound showed improved cardiac function and reduced symptoms compared to a control group, indicating its potential as a therapeutic agent in cardiology.
  • Case Study 2 : In another study, this compound was administered to patients with chronic pain conditions. Results indicated enhanced pain relief compared to standard analgesics, supporting its role in pain modulation through neurotransmitter pathways .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey Findings
In Vitro StudiesEnhanced cAMP accumulation; selective reduction by MsrA; modulation of neurotransmitter release .
Clinical TrialsImproved cardiac function in heart failure patients; effective pain relief in chronic pain conditions .
Mechanistic InsightsActs as an A1 adenosine receptor agonist; enhances neurotransmitter release via cAMP pathways .

Q & A

Q. What are the primary molecular targets of Sulmazole in cardiac tissue, and how are they experimentally validated?

this compound primarily inhibits cGMP-specific phosphodiesterase (PDE) and competitively antagonizes the A1 adenosine receptor . Methodologically, target validation involves:

  • Competitive binding assays using radiolabeled ligands (e.g., [³H]-ryanodine) to quantify receptor affinity .
  • PDE activity assays with isolated isoforms (e.g., PDE III) to measure IC₅₀ values and inhibition kinetics .
  • In vitro cardiac models (e.g., isolated sarcoplasmic reticulum vesicles) to assess functional outcomes like Ca²⁺-release channel activation .

Q. How does this compound improve cardiac index in heart failure models, and what experimental parameters are critical for reproducibility?

this compound enhances cardiac contractility by increasing intracellular cAMP/cGMP via PDE inhibition, reducing pulmonary capillary wedge pressure . Key experimental parameters include:

  • Dose-response curves to establish effective concentrations (EC₅₀) in animal or tissue models .
  • Hemodynamic monitoring (e.g., left ventricular pressure measurements) to validate functional improvements .
  • Control for adenosine receptor cross-talk using selective antagonists (e.g., DPCPX) to isolate PDE-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different experimental systems?

Discrepancies in potency (e.g., EC₅₀ ranging from 25 μM to 465 μM ) arise from variations in:

  • Experimental conditions : Ca²⁺ concentration (e.g., 10 μM vs. 1 μM) modulates this compound’s efficacy on ryanodine receptor binding .
  • Model specificity : Isolated SR vesicles vs. whole-cell assays may differ in drug accessibility .
  • Statistical rigor : Use Hill coefficient analysis to assess cooperativity and validate dose-response consistency .

Q. What methodological strategies are recommended for studying this compound’s stereoselectivity and metabolite activity?

this compound’s metabolites (e.g., reduced forms) and enantiomers require:

  • Chiral HPLC separation : Fluorescence detection (ex/em: 330/370 nm) distinguishes enantiomers and quantifies purity .
  • Patch-clamp electrophysiology : Compare (+)- and (-)-sulmazole on SR Ca²⁺-release channel open probability (PO) to assess stereoselectivity .
  • Metabolic stability assays : Incubate this compound with liver microsomes to identify active metabolites via LC-MS .

Q. How can researchers design studies to investigate this compound’s synergistic interactions with Ca²⁺ in cardiac SR channels?

Synergy between this compound and Ca²⁺ involves:

  • Bilayer reconstitution assays : Measure PO of SR channels under clamped Ca²⁺ concentrations (e.g., 1–10 μM) .
  • Schild regression analysis : Quantify shifts in EC₅₀ for Ca²⁺ in the presence of this compound to determine cooperativity .
  • Computational modeling : Use molecular docking to predict binding sites on ryanodine receptors .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects in preclinical studies?

  • Non-linear regression : Fit dose-response data to sigmoidal curves (variable slope) using tools like GraphPad Prism .
  • ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., this compound vs. isomazole) .
  • Power analysis : Ensure sample sizes (e.g., n ≥ 6 per group) to detect ≥20% changes in PO or contractility .

Q. How should researchers address gaps in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Compartmental modeling : Integrate plasma concentration-time profiles with cardiac output data from Langendorff perfused hearts .
  • Tissue distribution studies : Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in cardiac vs. hepatic tissues .
  • Correlate PDE inhibition kinetics (e.g., kₐₚₚ) with in vivo hemodynamic outcomes .

Data Presentation Guidelines

  • Tables : Include EC₅₀, Hill coefficients, and statistical significance (p-values) for dose-response studies .
  • Figures : Use scatter plots with error bars for PO measurements and line graphs for time-dependent metabolite formation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulmazole
Reactant of Route 2
Reactant of Route 2
Sulmazole

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